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Compound of Interest

Compound Name: 4-Fluoroisoquinolin-5-amine

Cat. No.: B2665354

4-Fluoroisoquinolin-5-amine is a heterocyclic aromatic amine that serves as a critical building
block in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in
numerous biologically active compounds and natural products, exhibiting a wide range of
pharmacological activities including anticancer and enzyme inhibitory actions.[1][2] The
strategic incorporation of a fluorine atom can significantly modulate a molecule's
physicochemical properties, such as metabolic stability, membrane permeability, and binding
affinity to biological targets.[3] The primary amine group at the 5-position offers a versatile
handle for further chemical modifications, enabling the synthesis of diverse compound libraries
for structure-activity relationship (SAR) studies.[4][5]

Given its role as a key intermediate in the development of potential therapeutics, the
unambiguous confirmation of the structure, identity, purity, and stability of 4-Fluoroisoquinolin-
5-amine is paramount. A comprehensive analytical characterization ensures the integrity of
downstream synthetic products and the reliability of biological data. This guide provides a
detailed framework of validated analytical techniques and step-by-step protocols designed for
researchers, quality control scientists, and drug development professionals. The methodologies
are grounded in established principles and adhere to international regulatory standards,
ensuring robust and reproducible results.[6][7][8][9]

Physicochemical & Spectroscopic Data Summary
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A summary of the fundamental properties of 4-Fluoroisoquinolin-5-amine provides a quick

reference for analytical planning.

Table 1: Physicochemical Properties of 4-Fluoroisoquinolin-5-amine

Property Value Source
CAS Number 928664-14-6 [10]
Molecular Formula CoH7FN:2 [10]
Molecular Weight 162.17 g/mol [10]
Appearance Expected to be a solid

2-8°C, protect from light and
Storage ]
moisture

[4]

Table 2: Key Predicted & Observed Analytical Data
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Expected Value /

Technique Parameter .
Observation
HRMS (ESI+) [M+H]* Calculated Exact Mass  163.0666
) ) Aromatic region (7.0-8.5 ppm),
1H NMR Chemical Shifts () ) )
Amine (broad singlet)
] ) Characteristic shift for aryl
1°F NMR Chemical Shift (3) )
fluoride
) ) Aromatic region (110-160
13C NMR Chemical Shifts (d)

ppm), C-F coupling visible

N-H stretch (~3300-3500),
FTIR Key Vibrations (cm~1) Aromatic C-H, C=C, C=N, C-F
stretch (~1100-1250)

) Multiple maxima expected due
UV-Vis Amax )
to aromatic system

C: 66.66%, H: 4.35%, N:

Elemental Analysis Theoretical %
17.27%

Section 1: Structural Elucidation via Spectroscopic
Techniques

A multi-spectroscopic approach is essential for the definitive structural confirmation of 4-
Fluoroisoquinolin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure,
providing information on the connectivity and chemical environment of each atom. For this
molecule, tH, 13C, and °F NMR are indispensable.

Causality Behind Experimental Choices:

o Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) is an excellent choice as it effectively
solubilizes the polar amine and its N-H protons are observable, unlike in protic solvents like
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D20 or CDsOD where they would exchange.

Techniques: 1D spectra (*H, 13C, 1°F) provide primary structural information. 2D NMR
experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used to
definitively assign all signals.

Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoroisoquinolin-5-amine and
dissolve it in ~0.6 mL of DMSO-ds in a clean, dry 5 mm NMR tube.

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for
optimal resolution.

'H NMR Acquisition:
o Acquire a standard proton spectrum.

o Expected Signals: Look for distinct signals in the aromatic region (typically & 7.0-8.5 ppm).
The protons on the isoquinoline ring will appear as doublets or multiplets. The amine (-
NH:z) protons will likely appear as a broad singlet, the chemical shift of which is
concentration and temperature-dependent.

19F NMR Acquisition:
o Acquire a proton-decoupled fluorine spectrum.

o Expected Signals: A single signal is expected for the fluorine atom. Its coupling to nearby
protons (if proton-coupled spectrum is taken) can confirm its position.

13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Expected Signals: Expect nine distinct carbon signals. The carbon atom directly bonded to
fluorine will exhibit a large one-bond coupling constant (*JCF), which is a definitive
indicator of its location. Other carbons in proximity will show smaller two- or three-bond
couplings (;JCF, 2JCF).[11]
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o Data Processing: Process the spectra using appropriate software. Reference the *H and 13C
spectra to the residual solvent peak of DMSO-ds (& 2.50 and 39.52 ppm, respectively) and
the 1°F spectrum to an external standard like CFCls (& O ppm).

Mass Spectrometry (MS) for Molecular Formula and
Integrity

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass
measurement, which is crucial for confirming the elemental formula.

Causality Behind Experimental Choices:

¢ lonization Technique: Electrospray lonization (ESI) is a soft ionization method ideal for this
molecule, as it typically generates the protonated molecular ion [M+H]* with minimal
fragmentation, preserving the molecular integrity for accurate mass measurement.[5]

o Sample Preparation: Prepare a dilute solution of the sample (~10-50 pg/mL) in a suitable
solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in
protonation for positive ion mode detection.

e Instrument: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or
Orbitrap analyzer.

o Data Acquisition:
o Mode: Positive Electrospray lonization (ESI+).
o Mass Range: Scan from m/z 100 to 500.
o Analysis: Infuse the sample directly or via an LC system.
o Data Analysis:
o Locate the monoisotopic peak for the protonated molecule, [M+H]*.

o Compare the measured accurate mass to the theoretical exact mass. A mass accuracy of
<5 ppm provides high confidence in the assigned elemental formula.
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Table 3: Theoretical Exact Mass for HRMS Confirmation

lon Formula Calculated Exact Mass (m/z)

[CoH7FN2 + H]* 163.0666

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on
their characteristic vibrational frequencies.

o Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated
Total Reflectance (ATR) crystal. No further preparation is needed.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum.

o Parameters: Scan from 4000 to 400 cm~* with a resolution of 4 cm~1. Average 16-32
scans to improve the signal-to-noise ratio.[12]

o Data Analysis: Identify characteristic absorption bands.

Table 4: Expected FTIR Absorption Bands for 4-Fluoroisoquinolin-5-amine

Wavenumber (cm~—2) Vibration Type Functional Group

N-H stretching (asymmetric &

3450 - 3300 symmetric) Primary Amine (-NHz2)

3100 - 3000 C-H stretching Aromatic Ring

1650 - 1500 C=C and C=N stretching Aromatic/Heterocyclic Rings
1350 - 1250 C-N stretching Aromatic Amine

1250 - 1100 C-F stretching Aryl-Fluoride
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Note: These are approximate ranges. The spectrum of isoquinoline itself shows characteristic
peaks that would be present in the derivative.[13][14]

Section 2: Purity Determination by High-
Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for
guantifying them in various matrices. A reversed-phase HPLC method with UV detection is
highly suitable for 4-Fluoroisoquinolin-5-amine.

Causality Behind Experimental Choices:

o Stationary Phase: A C18 (octadecylsilane) column is a robust, versatile choice for separating
moderately polar aromatic compounds.

» Mobile Phase: An acetonitrile/water gradient is used to elute the compound and any potential
impurities with different polarities. A buffer (e.g., formic acid or ammonium acetate) is added
to control the ionization state of the amine and ensure sharp, symmetrical peaks.

o Detection: The extensive aromatic system of the molecule allows for sensitive detection
using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is superior as it provides
spectral information across a range of wavelengths, aiding in peak identification and purity
assessment.[15]

Workflow for HPLC Method Development and Analysis

Sample & Mobile Phase Preparation

HPLC Analysis Data Processing & Reporting

e Detect with PDA Calculate Purity
L Equilibrate C18 Column ]—»[ Inject Sample. j—»[ Run Gradient Elution j—»( (220-400 nm) ) —I»[Imegvam Chromatogram ]—»( (Area % Method) )—»( Generate Reponj
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Click to download full resolution via product page
Caption: General workflow for HPLC purity analysis.
o Reagent Preparation:
o Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
o Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
o Diluent: 50:50 Acetonitrile:Water.

o Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final
concentration of ~0.5 mg/mL. Filter through a 0.22 um syringe filter.

o Chromatographic Conditions:

Table 5: Recommended HPLC Parameters

Parameter Condition

Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 um
Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 5puL

Detection PDA at 254 nm (or optimal wavelength)

0-2 min: 10% B; 2-15 min: 10-90% B; 15-18
Gradient Program min: 90% B; 18-18.1 min: 90-10% B; 18.1-22
min: 10% B (equilibration)

o System Suitability: Before sample analysis, inject a standard solution five times to ensure the
system is performing correctly. The relative standard deviation (RSD) for the peak area and
retention time should be < 2.0%.[16]

e Data Analysis:
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o Integrate all peaks in the chromatogram.

o Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of
Main Peak / Total Area of All Peaks) x 100

Section 3: Confirmation of Elemental Composition
Elemental Analysis (CHN)

CHN analysis provides the empirical formula of a compound by determining the mass
percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming
the composition of a newly synthesized molecule.

Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin
capsule.

e Instrument: Use a dedicated CHN elemental analyzer.

¢ Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of
oxygen. The resulting gases (COz, H20, N2) are separated by a chromatographic column
and quantified by a thermal conductivity detector.[17][18]

o Data Analysis: Compare the experimentally determined percentages of C, H, and N to the
theoretical values. A deviation of < 0.4% is generally considered acceptable.

Table 6: Theoretical vs. Acceptable Elemental Composition

Element Theoretical % Acceptable Range (%)
Carbon (C) 66.66 66.26 - 67.06

Hydrogen (H) 4.35 3.95-4.75

Nitrogen (N) 17.27 16.87 - 17.67

Section 4: Analytical Method Validation Principles

For use in a regulated drug development environment, the analytical methods described must
be validated to demonstrate they are fit for their intended purpose.[7][19] Validation is
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performed according to guidelines from the International Council for Harmonisation (ICH), such
as ICH Q2(R2).[6][20]

Overall Analytical Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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